8-(Ethylsulfonyl)octan-1-ol
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Overview
Description
8-Ethanesulfonyl-octan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by the presence of an ethanesulfonyl group attached to an octan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethanesulfonyl-octan-1-ol typically involves the reaction of octan-1-ol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}8\text{H}{17}\text{OSO}_2\text{C}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: Industrial production of 8-Ethanesulfonyl-octan-1-ol may involve large-scale sulfonation processes where octan-1-ol is reacted with ethanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 8-Ethanesulfonyl-octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonate ester.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfides.
Substitution: Formation of substituted ethanesulfonyl derivatives.
Scientific Research Applications
8-Ethanesulfonyl-octan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Ethanesulfonyl-octan-1-ol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, thereby influencing their activity and function. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Octan-1-ol: A fatty alcohol with a similar carbon chain length but lacks the ethanesulfonyl group.
Ethanesulfonyl chloride: Contains the sulfonyl group but lacks the octan-1-ol backbone.
Sulfonate esters: Compounds with similar sulfonyl functional groups but different alkyl chains.
Uniqueness: 8-Ethanesulfonyl-octan-1-ol is unique due to the combination of its long carbon chain and the presence of both hydroxyl and ethanesulfonyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
Molecular Formula |
C10H22O3S |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
8-ethylsulfonyloctan-1-ol |
InChI |
InChI=1S/C10H22O3S/c1-2-14(12,13)10-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
InChI Key |
KNGJEUPVEKZNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCCCCCCO |
Origin of Product |
United States |
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